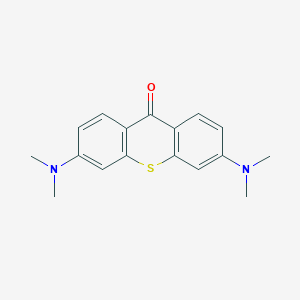

3,6-Bis(dimethylamino)-9H-thioxanthen-9-one

Beschreibung

3,6-Bis(dimethylamino)-9H-thioxanthen-9-one is a sulfur-containing polycyclic aromatic compound characterized by a thioxanthene core (a tricyclic system with a central sulfur atom) substituted with dimethylamino groups at positions 3 and 5. The sulfur atom in the thioxanthene scaffold distinguishes it from oxygen-containing xanthenones, significantly altering its electronic and photophysical properties. The dimethylamino groups are strong electron-donating substituents, which enhance solubility and modulate optical behavior, making this compound of interest in materials science and medicinal chemistry .

Thioxanthenone derivatives are typically synthesized via reduction-oxidation sequences using thioxanthene frameworks as intermediates .

Eigenschaften

CAS-Nummer |

7031-01-8 |

|---|---|

Molekularformel |

C17H18N2OS |

Molekulargewicht |

298.4 g/mol |

IUPAC-Name |

3,6-bis(dimethylamino)thioxanthen-9-one |

InChI |

InChI=1S/C17H18N2OS/c1-18(2)11-5-7-13-15(9-11)21-16-10-12(19(3)4)6-8-14(16)17(13)20/h5-10H,1-4H3 |

InChI-Schlüssel |

PUCLIMGSMPZGNS-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)C1=CC2=C(C=C1)C(=O)C3=C(S2)C=C(C=C3)N(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis(dimethylamino)-9H-thioxanthen-9-one typically involves a stepwise chemical redox cycling process. One common method starts with the compound pyronin Y, which is reacted with sodium phosphate tribasic dodecahydrate in the presence of N-methyl-2-pyrrolidone (NMP) and water. The reaction mixture is heated to 110°C and stirred for several hours. Iodine is then added to the mixture, resulting in a color change to purple, indicating the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions: 3,6-Bis(dimethylamino)-9H-thioxanthen-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as dimethylamino and thioxanthene.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like iodine and hydrogen peroxide can be used to oxidize the compound.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Photochemical Applications

1.1 Photoinitiators in Polymerization

3,6-Bis(dimethylamino)-9H-thioxanthen-9-one is recognized as an effective photoinitiator in free radical polymerization processes. Its ability to absorb UV light and generate reactive species makes it suitable for initiating polymerization reactions in the production of coatings, adhesives, and inks.

- Case Study : A study demonstrated that incorporating this compound into a formulation led to enhanced curing rates and improved mechanical properties of the resultant polymer films. The photoinitiation efficiency was evaluated under different light sources, showing optimal performance under UV-A irradiation .

1.2 Photodynamic Therapy

The compound's photochemical properties also lend themselves to applications in photodynamic therapy (PDT) for cancer treatment. PDT utilizes light-activated compounds that produce reactive oxygen species (ROS) upon irradiation, leading to localized cell damage.

- Case Study : Research indicated that 3,6-bis(dimethylamino)-9H-thioxanthen-9-one exhibited significant cytotoxicity against cancer cells when activated by light, suggesting its potential as a therapeutic agent in PDT .

Organic Synthesis

2.1 Building Block for Complex Molecules

In organic synthesis, 3,6-bis(dimethylamino)-9H-thioxanthen-9-one serves as a versatile building block for synthesizing various complex organic molecules. Its unique structure allows for functionalization and modification through various chemical reactions.

- Data Table: Synthetic Routes Using 3,6-Bis(dimethylamino)-9H-thioxanthen-9-one

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Grignard Reaction | THF, 65 °C | 83 | |

| Electrophilic Substitution | Aqueous medium | 91 | |

| Friedel-Crafts Acylation | Reflux in dichloromethane | 70 |

Fluorescent Probes

3.1 Solvatochromic Properties

The solvatochromic nature of 3,6-bis(dimethylamino)-9H-thioxanthen-9-one allows it to be utilized as a fluorescent probe for measuring solvent polarity. This property is exploited in various analytical applications.

- Case Study : A recent study highlighted the use of this compound in developing solvatochromic sensors capable of detecting changes in solvent environments with high sensitivity. The fluorescence intensity varied significantly with different solvents, providing quantitative data on solvent polarity .

Wirkmechanismus

The mechanism of action of 3,6-Bis(dimethylamino)-9H-thioxanthen-9-one involves its interaction with molecular targets such as DNA. The compound intercalates into the DNA structure, disrupting its normal function and leading to various biological effects. This intercalation can inhibit DNA replication and transcription, making it a potential candidate for anticancer therapies .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparisons

Core Structure Variations

- Thioxanthenone vs. Xanthenone: Thioxanthenone: Contains a sulfur atom in the central ring (C13H8OS base structure). The sulfur atom increases spin-orbit coupling and triplet-state activity, as observed in phosphorescence studies . Xanthenone: Oxygen replaces sulfur, leading to higher symmetry and distinct electronic transitions. For example, 3,6-Bis(dimethylamino)-9H-xanthen-9-one exhibits strong fluorescence, whereas thioxanthenone derivatives often show enhanced intersystem crossing due to sulfur’s heavy-atom effect .

Substituent Effects

- Dimethylamino Groups: In 3,6-Bis(dimethylamino)-9H-thioxanthen-9-one, these groups provide electron-donating effects, red-shifting absorption/emission spectra compared to unsubstituted thioxanthenone. Similar trends are observed in xanthenone analogs . Contrast with methoxy substituents (e.g., 3,6-Dimethoxy-9H-thioxanthen-9-one): Methoxy groups are weaker electron donors, resulting in less pronounced bathochromic shifts . Amino vs. Alkyl Substituents: Compounds like 3,6-Diamino-9H-xanthen-9-one () exhibit lower solubility than dimethylamino derivatives due to reduced steric hindrance and hydrogen-bonding capacity .

Physicochemical Properties

Biologische Aktivität

3,6-Bis(dimethylamino)-9H-thioxanthen-9-one is a compound belonging to the thioxanthene family, characterized by its unique structure that includes two dimethylamino groups. This structure enhances its electron-donating properties, making it a candidate for various biological and material science applications. The compound has garnered attention for its fluorescent properties and potential therapeutic effects.

- Chemical Formula : C₁₈H₁₈N₂OS

- Molecular Weight : 298.40 g/mol

- Structure : The compound features a thioxanthene backbone with two dimethylamino substituents at the 3 and 6 positions.

Fluorescence Properties

3,6-Bis(dimethylamino)-9H-thioxanthen-9-one exhibits aggregation-enhanced fluorescence (AEF), which is beneficial for sensing applications in biological systems. Its fluorescence properties are sensitive to environmental changes, allowing it to act as a probe in various biochemical assays .

Interaction with Biomolecules

The compound has shown effective interactions with various biomolecules, including proteins. These interactions can facilitate the development of biological sensors that utilize the compound's electronic properties for charge transfer interactions, enhancing sensitivity to environmental stimuli.

Case Studies and Applications

- Fluorescent Probes : Studies have demonstrated the use of 3,6-bis(dimethylamino)-9H-thioxanthen-9-one as a fluorescent probe in live-cell imaging. The compound's ability to form complexes with biomolecules allows for real-time monitoring of cellular processes.

- Therapeutic Potential : Research indicates that derivatives of this compound may possess therapeutic effects, particularly in targeting specific cellular pathways. Ongoing studies are exploring its efficacy in cancer treatment scenarios .

- Photoinitiators in Polymerization : The compound is also being investigated for its role as a photoinitiator in polymerization processes, particularly in UV-curing materials. Its ability to absorb light and initiate polymerization reactions makes it valuable in materials science .

The mechanism of action of 3,6-bis(dimethylamino)-9H-thioxanthen-9-one is primarily attributed to its ability to undergo charge transfer interactions with biomolecules. This facilitates the formation of complexes that can alter the activity of target proteins or enzymes, thereby exerting biological effects .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3,6-Bis(diethylamino)-9H-thioxanthen-9-one | Thioxanthene | Higher solubility and different fluorescence properties |

| 3,6-Bis(dimethylamino)-10-methylacridin-9(10H)-one | Acridine derivative | Distinct photophysical properties |

| 3,6-Bis(dimethylamino)-9H-xanthen-9-one | Xanthene | Lacks sulfur; different reactivity profile |

| 3,6-Bis(diethylamino)-10,10-dimethylanthracen-9(10H)-one | Anthracene derivative | Enhanced thermal stability and light absorption characteristics |

This table highlights the diversity within the thioxanthene family and underscores the unique properties of 3,6-bis(dimethylamino)-9H-thioxanthen-9-one that make it particularly valuable for specific applications in materials science and biology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.